ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate
CAS No.: 23286-70-6
Cat. No.: VC21311301
Molecular Formula: C7H11N3O2
Molecular Weight: 169.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 23286-70-6 |
---|---|
Molecular Formula | C7H11N3O2 |
Molecular Weight | 169.18 g/mol |
IUPAC Name | ethyl 3-amino-5-methyl-1H-pyrazole-4-carboxylate |
Standard InChI | InChI=1S/C7H11N3O2/c1-3-12-7(11)5-4(2)9-10-6(5)8/h3H2,1-2H3,(H3,8,9,10) |
Standard InChI Key | WOCMIZZYXHVSPS-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(NN=C1N)C |
Canonical SMILES | CCOC(=O)C1=C(NN=C1N)C |
Introduction
Chemical Identity and Basic Properties
Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate (CAS No. 23286-70-6) is characterized by its unique structure containing a pyrazole ring with an amino group at position 5, a methyl group at position 3, and an ethyl carboxylate moiety at position 4. The compound has a molecular formula of C7H11N3O2 and a molecular weight of 169.18 g/mol . This compound is also known by several synonyms including ethyl 1-methyl-5-amino pyrozole carboxylate and ethyl 3-amino-5-methyl-1H-pyrazole-4-carboxylate .
The physical appearance of this compound is described as yellow flaky crystals with a melting point range of 102-104°C. It exhibits good solubility characteristics, being easily dissolved in common organic solvents such as ethanol, acetone, and benzene. Interestingly, despite being an organic compound, it also demonstrates solubility in water, which enhances its versatility in various applications . When handling this compound, caution should be exercised as it has been reported to have a slight irritating effect on skin contact .
Structural and Molecular Properties
The molecular structure of ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate features several important characteristics that influence its chemical behavior and applications:
Property | Value |
---|---|
LogP | 0.68 |
Heavy Atoms Count | 12 |
Rotatable Bond Count | 3 |
Number of Rings | 1 |
Carbon Bond Saturation (Fsp3) | 0.428 |
Polar Surface Area | 81 Å |
Hydrogen Bond Acceptors | 3 |
Hydrogen Bond Donors | 2 |
These properties indicate that the compound has moderate lipophilicity (LogP of 0.68), suggesting a balance between hydrophilic and hydrophobic characteristics . The presence of three hydrogen bond acceptor sites and two donor sites contributes to its intermolecular interaction capabilities, which is relevant for its application in chemical synthesis and potential biological activities.
Synthesis Methods
Several synthetic approaches have been developed for the preparation of ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate and its derivatives. These methods typically involve reactions between cyano-containing precursors and hydrazine derivatives.
Synthesis of Related Derivatives
The synthesis of a closely related compound, ethyl 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylate (CAS: 303066-82-2), illustrates a potential approach that could be adapted for the target compound. This synthesis involves:
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Preparation of a reaction mixture containing ethyl (2Z)-2-cyano-3-ethoxybut-2-enoate (5.0 g, 27.3 mmol) in ethanol (50 mL)
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Addition of benzylhydrazine dihydrochloride (5.3 g, 27.3 mmol) followed by N,N-diisopropylethylamine (14 mL, 81.9 mmol)
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Stirring the reaction mixture overnight at 90°C
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Removal of ethanol by evaporation
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Basification with aqueous saturated sodium bicarbonate solution
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Extraction with ethyl acetate
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Purification by silica gel column chromatography
This method yielded 4.45 g of the product as a solid .
Alternative Synthetic Approach
Another synthetic route can be inferred from the preparation of the related compound ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. This approach involves:
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Charging a flask with potassium hydroxide (11.2 g, 0.2 mol) in acetonitrile (200 ml)
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Cooling the solution in an ice bath
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Gradual addition of ethyl cyanoacetate (22.7 g, 0.2 mol)
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Adding carbon bisulfide (15.2 g, 0.2 mol) after stirring at 273K for 0.5 h
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Adding dimethyl sulfate (50.4 g, 0.4 mol) and leaving overnight
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Filtration and solvent evaporation
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Dissolution in ethanol followed by addition of hydrazine hydrate
With appropriate modifications, this method could potentially be adapted for the synthesis of ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate .
Applications and Uses
Agricultural Applications
The primary reported application of ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate is as an intermediate in the synthesis of pyrazosulfuron-methyl, an important herbicide used in agriculture . Pyrazosulfuron-methyl belongs to the sulfonylurea class of herbicides, which are known for their high selectivity and effectiveness at low application rates. This highlights the compound's significance in the agrochemical industry.
Supplier | Quantity | Purity (%) | Price (USD) | Shipping Origin |
---|---|---|---|---|
BLD Pharmatech Co., Limited | 250 mg | 98 | 8 | United States |
BLD Pharmatech Co., Limited | 1 g | 98 | 25 | United States |
BLD Pharmatech Co., Limited | 5 g | 98 | 95 | United States |
BLD PHARMATECH LTD CN | 250 mg | 98 | 8 | China |
BLD PHARMATECH LTD CN | 1 g | 98 | 25 | China |
BLD PHARMATECH LTD CN | 5 g | 98 | 95 | China |
BLD PHARMATECH LTD CN | 25 g | 98 | 333 | China |
The compound is identified in chemical catalogs by various numbers including MFCD01210846, MFCD03453130, and MFCD18633183, facilitating its procurement for research and industrial applications .
Structural Studies and Related Compounds
Related Structural Analogs
Several structural analogs of ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate have been reported in the literature, including:
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Ethyl 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylate (CAS: 303066-82-2)
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Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate
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Ethyl 5-amino-3-cyclobutyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate
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Ethyl 5-amino-3-cyclobutyl-1H-pyrazole-4-carboxylate
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Ethyl 5-amino-3-cyclobutyl-1-methyl-1H-pyrazole-4-carboxylate
These related compounds share the core pyrazole structure with variations in substituents, providing a family of compounds with potentially diverse chemical properties and applications.
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